4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole
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Overview
Description
4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a chloro group at the 4-position and a pyrrolidinyl group at the 2-position
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, potentially affecting multiple pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the compound is a powder at room temperature , which could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole typically involves the reaction of 4-chloro-1,3-benzothiazole with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The pyrrolidinyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activity.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-1,3-benzothiazole: Lacks the chloro group but shares the benzothiazole and pyrrolidinyl core.
4-Chloro-1,3-benzothiazole: Lacks the pyrrolidinyl group but has the chloro and benzothiazole core.
Uniqueness
4-chloro-2-(pyrrolidin-1-yl)-1,3-benzothiazole is unique due to the presence of both the chloro and pyrrolidinyl groups, which can confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c12-8-4-3-5-9-10(8)13-11(15-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFFMPARLLJNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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